ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzodioxole ring, a fluorophenyl group, and a thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Scientific Research Applications
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the thiophene ring contributes to its overall stability and reactivity .
Comparison with Similar Compounds
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate: Contains an additional diethylamino group and a methyl group on the thiophene ring.
These comparisons highlight the unique properties of this compound, such as its enhanced binding affinity and stability due to the presence of the fluorophenyl group.
Properties
Molecular Formula |
C21H16FNO5S |
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Molecular Weight |
413.4g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H16FNO5S/c1-2-26-21(25)18-15(12-3-6-14(22)7-4-12)10-29-20(18)23-19(24)13-5-8-16-17(9-13)28-11-27-16/h3-10H,2,11H2,1H3,(H,23,24) |
InChI Key |
CIZFUDQCXQJRCN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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